molecular formula C9H8BrFO2 B12853766 2-(Bromomethyl)-4-fluorophenylacetic acid

2-(Bromomethyl)-4-fluorophenylacetic acid

Cat. No.: B12853766
M. Wt: 247.06 g/mol
InChI Key: GGTHPELGJYDYRA-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-fluorophenylacetic acid is an organic compound that features a bromomethyl group and a fluorine atom attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-fluorophenylacetic acid typically involves the bromination of 4-fluorophenylacetic acid. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

  • Dissolve 4-fluorophenylacetic acid in a suitable solvent like carbon tetrachloride.
  • Add N-bromosuccinimide and azobisisobutyronitrile to the solution.
  • Reflux the mixture for several hours until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-4-fluorophenylacetic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

  • Substituted phenylacetic acid derivatives.
  • Oxidized products like carboxylic acids.
  • Reduced products like methyl-substituted phenylacetic acids.

Scientific Research Applications

2-(Bromomethyl)-4-fluorophenylacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a building block in the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-fluorophenylacetic acid involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interaction with biological targets.

Comparison with Similar Compounds

  • 2-(Chloromethyl)-4-fluorophenylacetic acid
  • 2-(Iodomethyl)-4-fluorophenylacetic acid
  • 2-(Bromomethyl)-4-chlorophenylacetic acid

Comparison:

  • Reactivity: The bromomethyl group in 2-(Bromomethyl)-4-fluorophenylacetic acid is more reactive than the chloromethyl group but less reactive than the iodomethyl group.
  • Electronic Effects: The presence of the fluorine atom can enhance the compound’s stability and influence its reactivity compared to similar compounds without fluorine.
  • Applications: While all these compounds can be used in organic synthesis, the specific applications may vary based on their reactivity and electronic properties.

Biological Activity

2-(Bromomethyl)-4-fluorophenylacetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a bromomethyl group and a fluorine atom attached to a phenylacetic acid backbone. This unique structural configuration may enhance its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens, making it a candidate for the development of new antibiotics.
  • Anticancer Potential : It has been investigated as an inhibitor of specific kinases implicated in cancer pathways. For example, it has shown promise as an Axl tyrosine kinase inhibitor, which is significant in cancer biology due to Axl's role in tumor progression and metastasis.
  • Anti-inflammatory Effects : The compound has also been explored for its anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity and specificity towards these targets, leading to inhibition or modulation of various signaling pathways.

Case Studies

Several studies have documented the biological effects of this compound:

  • Inhibition of Axl Tyrosine Kinase : In vitro studies demonstrated that this compound effectively inhibits Axl kinase activity, which is crucial for cancer cell survival and proliferation. This inhibition was quantified using IC50 values, indicating the potency of the compound in blocking this pathway.
  • Antimicrobial Efficacy : A series of tests against bacterial strains revealed that the compound exhibits significant antimicrobial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. This suggests its potential as a lead compound for new antimicrobial agents.
  • Anti-inflammatory Studies : Experimental models of inflammation showed that treatment with this compound resulted in reduced inflammatory markers, indicating its potential therapeutic role in inflammatory diseases.

Comparative Analysis

To better understand the biological activity of this compound, it is insightful to compare it with similar compounds:

Compound NameKey ActivityIC50 (µM)Notes
This compoundAxl Tyrosine Kinase Inhibition76Significant anticancer potential
3-(Bromomethyl)-4-fluorophenylacetic acidAnticancer Activity24More potent than its analogs
5-(Bromomethyl)-2-fluorophenylacetic acidAnti-inflammatory EffectsNot specifiedExplored for analgesic properties

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

2-[2-(bromomethyl)-4-fluorophenyl]acetic acid

InChI

InChI=1S/C9H8BrFO2/c10-5-7-3-8(11)2-1-6(7)4-9(12)13/h1-3H,4-5H2,(H,12,13)

InChI Key

GGTHPELGJYDYRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CBr)CC(=O)O

Origin of Product

United States

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